3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a hydroxy group, and a thiophene ring attached to the propyl chain. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro and fluoro groups, the formation of the sulfonamide linkage, and the attachment of the thiophene ring. One common synthetic route involves the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.
Sulfonation: The halogenated benzene is then sulfonated using sulfuric acid to form the corresponding sulfonic acid.
Amidation: The sulfonic acid is converted to the sulfonamide by reacting with an appropriate amine, in this case, 2-hydroxy-2-(thiophen-2-yl)propylamine.
Cyclization: The final step involves cyclization to form the thiophene ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)propyl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity. The combination of the chloro and fluoro substituents with the thiophene ring can enhance its stability and binding properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBVGPXWMJHPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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